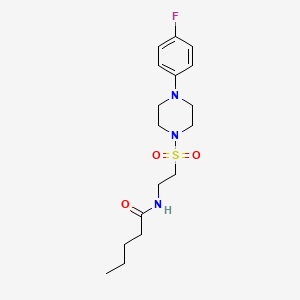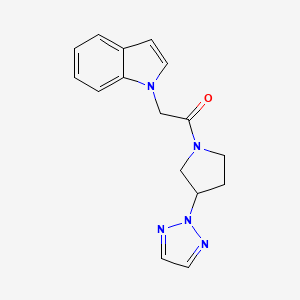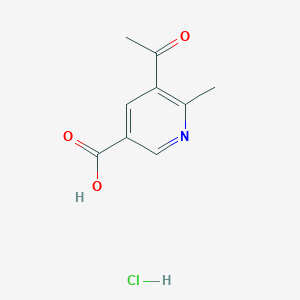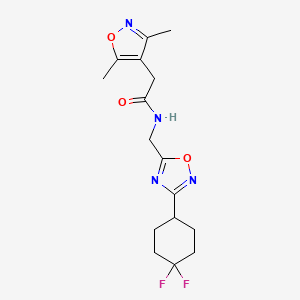![molecular formula C28H28N4O3S B2606210 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide CAS No. 689770-42-1](/img/structure/B2606210.png)
4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a morpholin-4-yl group and a quinazolinamine moiety . Morpholine is a common motif in many pharmaceuticals and other organic compounds . Quinazolinamines are heterocyclic aromatic compounds that are often found in various drugs .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the compound’s structure is likely complex due to the presence of several functional groups, including an amine, a sulfanylidene, and a benzamide .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the amine group might participate in reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a morpholin-4-yl group could potentially make the compound soluble in water .Applications De Recherche Scientifique
Synthetic Methods and Characterization
- The development of new synthetic methodologies allows for the exploration of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing a potential framework for generating compounds with similar structural motifs as 4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide. These compounds are characterized through various spectral analyses, paving the way for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Pharmacological Activity Exploration
- The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety have been explored for their antimicrobial activities, demonstrating the potential utility of incorporating morpholine and related structures in the development of antimicrobial agents. This approach is indicative of the broader applicability of compounds with structural features related to the compound of interest in addressing microbial resistance (D. Sahin, Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2012).
Structural and Activity Relationship Studies
- The synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole for biological and pharmacological screening reflects the ongoing efforts to explore the biological activities of novel synthetic compounds. These studies are crucial in identifying the structural elements that contribute to the desired biological activities, offering a foundation for further optimization (Snehal Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3S/c33-26(29-13-12-20-4-2-1-3-5-20)22-8-6-21(7-9-22)19-32-27(34)24-18-23(31-14-16-35-17-15-31)10-11-25(24)30-28(32)36/h1-9,23-25H,10-19H2,(H,29,33)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHASZWMDPBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)


![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)





![N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2606143.png)



![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)